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molecular formula C12H15NO2 B1307449 Methyl 3-(dimethylamino)-2-phenylprop-2-enoate

Methyl 3-(dimethylamino)-2-phenylprop-2-enoate

Cat. No. B1307449
M. Wt: 205.25 g/mol
InChI Key: UTMZHSWEBBBOKY-UHFFFAOYSA-N
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Patent
US04772711

Procedure details

97 weight-parts of dimethylamine hydrochloride are dissolved in 250 weight-parts of water, and 200 weight-parts of sodium 3-hydroxy-2-phenyl acrylic acid methyl ester are added. The mixture is stirred for 2 hours, and the organic phase is separated and distilled. 148 weight-parts of 3-dimethylamino-2-phenyl acrylic acid methyl ester are obtained, corresponding to a yield of 72.2% of the theory.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium 3-hydroxy-2-phenyl acrylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][NH:3][CH3:4].[CH3:5][O:6][C:7](=[O:17])[C:8]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=[CH:9]O.[Na]>O>[CH3:5][O:6][C:7](=[O:17])[C:8]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=[CH:9][N:3]([CH3:4])[CH3:2] |f:0.1,2.3,^1:17|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CNC
Name
sodium 3-hydroxy-2-phenyl acrylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(=CO)C1=CC=CC=C1)=O.[Na]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
CUSTOM
Type
CUSTOM
Details
the organic phase is separated
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(C(=CN(C)C)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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